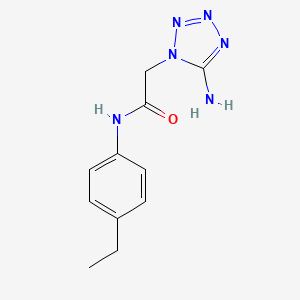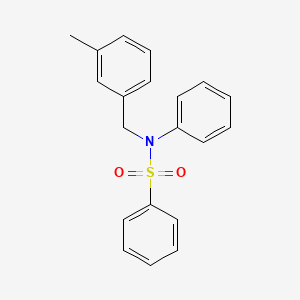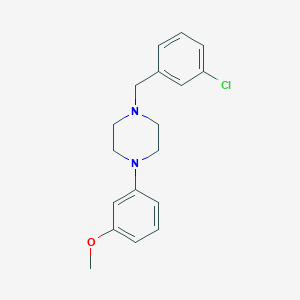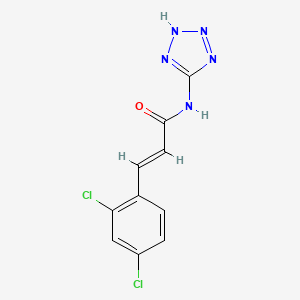![molecular formula C19H14O3 B5736735 5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5736735.png)
5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one, also known as ethylphenylfurocoumarin, is a naturally occurring compound found in many plants. This compound has been the subject of extensive research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is not fully understood. However, it has been suggested that it may act by inhibiting enzymes involved in tumor growth, reducing inflammation, and protecting neurons from oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to have antibacterial and antifungal activities against various pathogens. In addition, it has been found to reduce inflammation in animal models of arthritis and colitis. Furthermore, it has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one in lab experiments is its relatively low toxicity compared to other compounds with similar activities. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.
Future Directions
There are several future directions for research on 5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in animal models and clinical trials. Additionally, its potential use as an anticancer and anti-inflammatory agent warrants further investigation. Finally, the development of more efficient synthesis methods and analogs of this compound could lead to the discovery of new therapeutic agents with improved properties.
Synthesis Methods
The synthesis of 5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one can be achieved through a multi-step process involving the use of various reagents and catalysts. One common method involves the condensation of 4-hydroxycoumarin with benzaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a cyclization reaction using acetic anhydride and a Lewis acid catalyst such as zinc chloride or aluminum chloride. The final product is obtained after purification through recrystallization or column chromatography.
Scientific Research Applications
5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one has been the subject of many scientific studies due to its potential therapeutic properties. It has been shown to exhibit antitumor, antibacterial, antifungal, and anti-inflammatory activities. Additionally, it has been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
5-ethyl-3-phenylfuro[3,2-g]chromen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c1-2-12-8-19(20)22-18-10-17-15(9-14(12)18)16(11-21-17)13-6-4-3-5-7-13/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNUYSKZCBUYIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3-chlorophenyl)ethyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B5736654.png)
![methyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5736662.png)
![N-ethyl-2-(4-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5736667.png)

![N-[4-(butyrylamino)phenyl]-3-chlorobenzamide](/img/structure/B5736682.png)




![N',N''-1,2-ethanediylidenebis[2-(4-iodophenoxy)acetohydrazide]](/img/structure/B5736741.png)



![3-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5736764.png)
